Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate is a chemical compound with the molecular formula C9H13IN2O3. It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate typically involves the reaction of tert-butyl isocyanate with 4-iodo-5-methylisoxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-iodo-5-methylisoxazole: Lacks the carbamate group.
Tert-butyl 4-iodo-5-methylisoxazol-3-ylamine: Contains an amine group instead of a carbamate.
Tert-butyl 4-iodo-5-methylisoxazol-3-ylmethanol: Contains a hydroxyl group instead of a carbamate.
Uniqueness
Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate is unique due to the presence of the carbamate group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13IN2O3 |
---|---|
Molecular Weight |
324.12 g/mol |
IUPAC Name |
tert-butyl N-(4-iodo-5-methyl-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C9H13IN2O3/c1-5-6(10)7(12-15-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,12,13) |
InChI Key |
HPRQTCKLJNPPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)NC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.